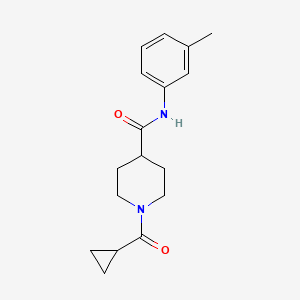
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
作用機序
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide administration can lead to a number of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and potential therapeutic effects for conditions such as epilepsy, addiction, anxiety, and depression.
実験室実験の利点と制限
One advantage of 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABA levels in the brain and the study of its effects on neuronal activity and behavior. However, one limitation is the potential for off-target effects or toxicity at higher doses, which must be carefully monitored in experimental settings.
将来の方向性
For research on 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide include further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, anxiety, and depression. Additional studies may also focus on optimizing dosing and delivery methods, as well as investigating potential side effects or toxicities. Finally, research may explore the potential for 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
合成法
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The initial step involves the reaction of 3-methylphenylpiperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst, such as trifluoroacetic acid, to form the final product, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide.
科学的研究の応用
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. Its potential therapeutic applications include the treatment of epilepsy, addiction, anxiety, and depression. In preclinical studies, 1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce seizure activity and increase the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behaviors in rodents.
特性
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-15(11-12)18-16(20)13-7-9-19(10-8-13)17(21)14-5-6-14/h2-4,11,13-14H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZISZHFZCVXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

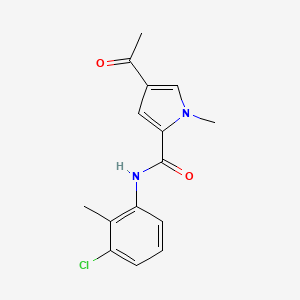
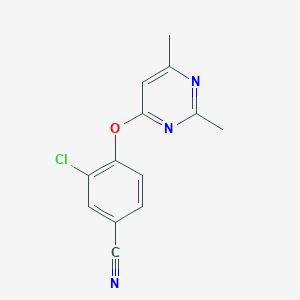

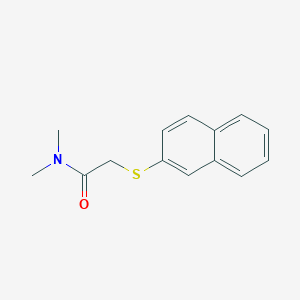
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
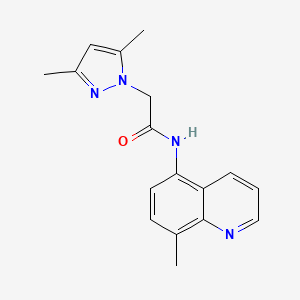
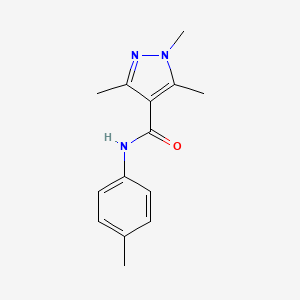
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)


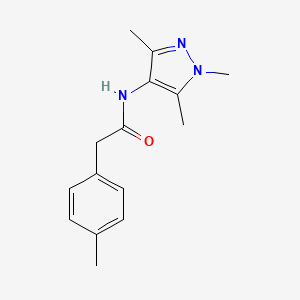
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
